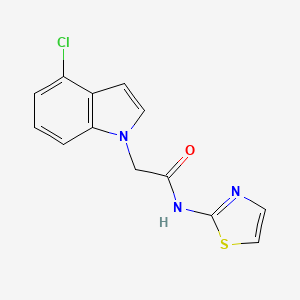

2-(4-chloro-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

Description

2-(4-Chloro-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic small molecule featuring an indole core substituted with a chlorine atom at the 4-position, linked via an acetamide bridge to a 1,3-thiazol-2-yl group. This structural motif is common in medicinal chemistry, particularly in compounds targeting apoptosis regulators (e.g., Bcl-2/Mcl-1) and enzyme inhibitors (e.g., sirtuins). The indole-thiazole-acetamide architecture confers unique electronic and steric properties, influencing solubility, binding affinity, and metabolic stability.

Properties

Molecular Formula |

C13H10ClN3OS |

|---|---|

Molecular Weight |

291.76 g/mol |

IUPAC Name |

2-(4-chloroindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C13H10ClN3OS/c14-10-2-1-3-11-9(10)4-6-17(11)8-12(18)16-13-15-5-7-19-13/h1-7H,8H2,(H,15,16,18) |

InChI Key |

ZKAPUWXFOGCEMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)NC3=NC=CS3)C(=C1)Cl |

Origin of Product |

United States |

Biological Activity

The compound 2-(4-chloro-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is an organic molecule that incorporates both indole and thiazole moieties, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

- Molecular Formula : C₁₃H₁₀ClN₃OS

- Molecular Weight : 273.73 g/mol

- Key Functional Groups : Indole moiety, thiazole group, acetamide linkage

The presence of the chloro group at the 4-position of the indole ring contributes to the compound's unique reactivity and biological properties.

Table 1: Comparison with Similar Compounds

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| N-[2-(4-chlorophenyl)-2-hydroxyethyl]acetamide | Indole derivative with hydroxyl substitution | Neuroprotective |

| 5-Arylidineamino-1,3,4-thiadiazol derivatives | Contains thiadiazole core | Anticonvulsant |

| N-[substituted phenyl]-2-(3-hydroxyimino)methyl]-1H-indol-1-yl acetamide | Indole derivative with hydroxyimino substitution | Antioxidant |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its mechanism of action appears to involve:

- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that promote cell growth.

- Induction of Apoptosis : It is suggested that this compound can trigger programmed cell death in cancerous cells by modulating key proteins involved in apoptosis.

A study highlighted that thiazole derivatives often demonstrate cytotoxicity against various cancer cell lines, with IC₅₀ values indicating effective concentrations for inducing cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Key findings include:

- Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.17 mg/mL to 0.23 mg/mL against pathogens such as E. coli and Bacillus cereus .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The thiazole moiety plays a crucial role in binding to enzymes involved in metabolic pathways.

- Receptor Modulation : Potential interactions with cellular receptors could alter signaling cascades related to inflammation and immune response.

Study on Anticancer Activity

In a recent study, researchers synthesized a series of thiazole derivatives, including the target compound. The results indicated that compounds with similar structures exhibited promising anticancer effects against various cell lines, suggesting a structure-activity relationship where modifications can enhance efficacy .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of indole-thiazole hybrids. The study found that these compounds had significant bactericidal effects against multiple strains, reinforcing the potential of this compound as a therapeutic agent .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, which can be categorized into several key areas:

Anticancer Activity

Studies have shown that 2-(4-chloro-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide may modulate pathways related to cell proliferation and apoptosis. Its mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For instance, it has been observed to inhibit the growth of various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal species. Its mode of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens .

Case Study 1: Anticancer Screening

A study focused on the anticancer properties of various derivatives of this compound revealed that certain modifications enhance its efficacy against breast cancer cells. Compounds with specific substitutions showed IC50 values indicating potent activity against MCF7 cells .

Case Study 2: Antimicrobial Evaluation

In another investigation, derivatives were tested for their antimicrobial activity using standard methods against a range of pathogens. Results indicated that some derivatives exhibited significant inhibition zones against both bacterial and fungal strains, suggesting potential therapeutic applications in infectious diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural similarities with several acetamide derivatives, differing primarily in substituents on the aromatic rings. Key comparisons include:

*Estimated based on structural analogs.

Crystallographic and Stability Data

- Crystal Packing : Thiazole-acetamide derivatives (e.g., ) form hydrogen-bonded dimers (N–H⋯N motifs), stabilizing the crystal lattice. The indole’s bulkiness in the target compound may alter packing efficiency and solubility .

- Thermal Stability : Melting points for phenyl-thiazole acetamides range from 459–461 K (), while indole derivatives (e.g., 10j: 192–194°C) exhibit lower thermal stability, likely due to reduced symmetry .

Key Research Findings

Pharmacophore Optimization : The thiazole-acetamide core is critical for binding to enzymatic targets (e.g., SIRT2, Bcl-2), while aromatic substituents fine-tune selectivity and potency .

Synthetic Flexibility : Modular synthesis (e.g., click chemistry, carbodiimide coupling) allows rapid diversification of indole and thiazole substituents for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.